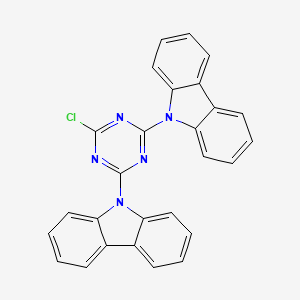
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
Übersicht
Beschreibung
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) is a useful research compound. Its molecular formula is C27H16ClN5 and its molecular weight is 445.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Application in Organic Light-Emitting Diodes (OLEDs)
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) and its derivatives have been widely investigated for their applications in organic light-emitting diodes (OLEDs). These compounds, often acting as host materials, have shown high efficiency in OLED devices. For instance, one study synthesized novel compounds using 1,3,5-triazine and carbazole groups, demonstrating excellent thermal properties and efficient green phosphorescent OLEDs (PhOLEDs) performance (Guichen et al., 2021). Another research synthesized s-triazine/carbazole-based bipolar molecules, applied as host materials for blue PhOLEDs, which showed good electron and hole mobility balance (Lu et al., 2015).
Enhanced Phosphorescence and Emission
These compounds also play a significant role in enhancing phosphorescence and emission in various applications. For example, a study found that chirality in molecules similar to 9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) can modulate ultralong organic phosphorescence, demonstrating a significant increase in phosphorescence lifetime (Ma et al., 2018). Another research highlighted the use of fluorine-substituted triazine acceptors based on similar structures for blue thermally activated delayed fluorescent (TADF) emitters, improving efficiency in green fluorescent devices (Yun et al., 2020).
Molecular Design for Improved Device Performance
The molecular design incorporating carbazole and triazine units has been a focal point for enhancing the performance of optoelectronic devices. A study on orthogonally substituted aryl derivatives, including diphenyltriazine and carbazole units, demonstrated their effectiveness as bipolar hosts for blue PhOLEDs, highlighting their high triplet energy and good bipolar charge transport properties (Bian et al., 2017).
Eigenschaften
IUPAC Name |
9-(4-carbazol-9-yl-6-chloro-1,3,5-triazin-2-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClN5/c28-25-29-26(32-21-13-5-1-9-17(21)18-10-2-6-14-22(18)32)31-27(30-25)33-23-15-7-3-11-19(23)20-12-4-8-16-24(20)33/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGVYFNVFWIRID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)Cl)N5C6=CC=CC=C6C7=CC=CC=C75 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-(6-chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3',6'-Dibromo-4',5'-bis(4-carboxyphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8222477.png)
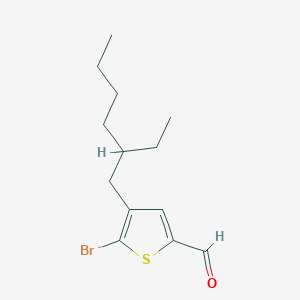
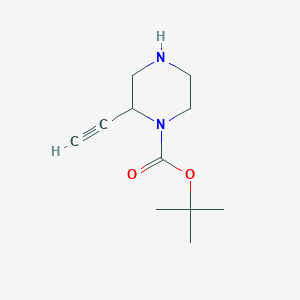
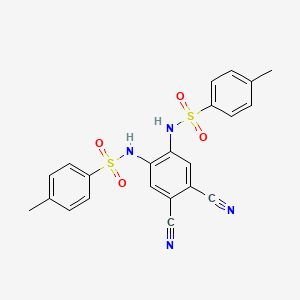


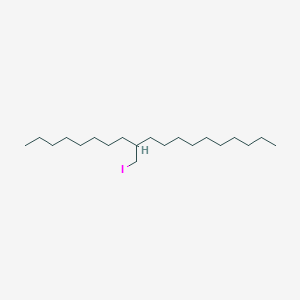
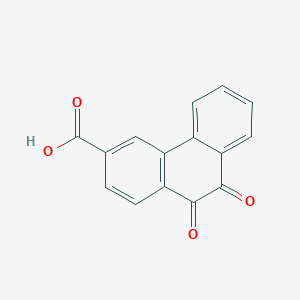
![4,7-Dibromo-5,6-difluoro-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B8222545.png)

![(R)-N-[(S)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222565.png)
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 5,12-dibromo-2,9-bis(2-decyltetradecyl)-](/img/structure/B8222566.png)
![1,3,2-Dioxaborolane, 2,2'-[9,9-bis(4-hexylphenyl)-9H-fluorene-2,7-diyl]bis[4,4,5,5-tetramethyl-](/img/structure/B8222568.png)
